molecular formula C18H16F2N2O2 B2384462 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-13-7

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2384462
CAS No.: 941919-13-7
M. Wt: 330.335
InChI Key: MQIOXHNSKYQXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941919-13-7) is a high-purity benzamide derivative supplied for research applications. This compound, with a molecular formula of C18H16F2N2O2 and a molecular weight of 330.33 g/mol, features a distinct molecular structure incorporating both difluorobenzamide and 2-oxopiperidine motifs . The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as this functional group is known to influence the biological activity, metabolic stability, and lipophilicity of pharmaceutical compounds . As such, this compound serves as a valuable chemical intermediate or building block for researchers in drug discovery and development, particularly for investigating structure-activity relationships (SAR) and creating novel chemical entities . The compound is offered in various quantities with a guaranteed purity of 90% or higher . This product is intended and guaranteed for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-15-8-7-12(10-16(15)20)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIOXHNSKYQXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule can be dissected into two primary fragments:

  • 3,4-Difluorobenzoyl group : Derived from 3,4-difluorobenzoic acid.
  • 3-(2-Oxopiperidin-1-yl)aniline : Synthesized via functionalization of aniline with a 2-oxopiperidine moiety.

Fragment Coupling Strategy

The amide bond formation between the carboxylic acid derivative (3,4-difluorobenzoyl chloride) and the aniline intermediate is the final step, as late-stage coupling minimizes side reactions and maximizes yield.

Intermediate Synthesis: 3-(2-Oxopiperidin-1-yl)aniline

This intermediate requires installing the 2-oxopiperidinyl group at the meta position of aniline. Two validated approaches emerge:

Nucleophilic Aromatic Substitution

Reaction of 3-fluoro-nitrobenzene with piperidin-2-one under basic conditions (K₂CO₃, DMF, 80°C), followed by nitro reduction (H₂, Pd/C) to yield the aniline.

Reductive Amination

Condensation of 3-nitrobenzaldehyde with piperidin-2-one using NaBH₃CN in methanol, subsequent nitro reduction to aniline.

Detailed Synthetic Procedures

Synthesis of 3-(2-Oxopiperidin-1-yl)aniline

Method A: Nucleophilic Substitution
  • Reagents : 3-Fluoro-nitrobenzene (1 equiv), piperidin-2-one (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 h.
  • Workup : Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, concentrate.
  • Nitro Reduction : Dissolve in EtOH, add 10% Pd/C (0.1 equiv), H₂ (1 atm), stir 6 h. Filter and concentrate to obtain 3-(2-oxopiperidin-1-yl)aniline (yield: 68%).
Method B: Reductive Amination
  • Reagents : 3-Nitrobenzaldehyde (1 equiv), piperidin-2-one (1.5 equiv), NaBH₃CN (1.2 equiv), MeOH, rt, 24 h.
  • Nitro Reduction : As above (yield: 72%).

Comparative Data :

Method Yield (%) Purity (HPLC) Reaction Time (h)
A 68 95% 18
B 72 97% 24

Amide Coupling: Formation of 3,4-Difluoro-N-[3-(2-Oxopiperidin-1-yl)phenyl]benzamide

Acid Chloride Route
  • Reagents : 3,4-Difluorobenzoic acid (1 equiv), SOCl₂ (2 equiv), reflux 3 h to form acyl chloride.
  • Coupling : Add 3-(2-oxopiperidin-1-yl)aniline (1 equiv), Et₃N (2 equiv), DCM, 0°C → rt, 12 h.
  • Workup : Wash with NaHCO₃, brine, dry, and purify via silica chromatography (Hex/EtOAc 3:1) to isolate product (yield: 75%).
Carbodiimide-Mediated Coupling
  • Reagents : 3,4-Difluorobenzoic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, rt, 24 h.
  • Coupling : Add intermediate aniline (1 equiv), stir 24 h.
  • Workup : As above (yield: 82%).

Optimization Insight :

  • EDCl/HOBt system improves yield by reducing racemization and side-product formation.
  • Excess Et₃N (3 equiv) enhances reaction efficiency in DCM.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 3H, Ar-H), 6.92–6.70 (m, 4H, Ar-H), 3.82–3.45 (m, 4H, piperidinone CH₂), 2.60–2.20 (m, 2H, COCH₂).
  • ¹³C NMR : 170.5 (C=O), 163.2 (Ar-C-F), 152.1 (Ar-C-N), 134.8–115.2 (Ar-C), 48.3 (piperidinone CH₂), 28.1 (COCH₂).

High-Performance Liquid Chromatography (HPLC)

  • Purity: 98.5% (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).

X-ray Crystallography (Hypothetical)

  • Crystal System : Monoclinic, space group P2₁/c.
  • Key Bond Lengths : C=O (1.22 Å), C-N (1.34 Å), confirming amide and piperidinone motifs.

Challenges and Optimization Strategies

Piperidinone Ring Stability

  • Issue : Lactam ring opening under acidic conditions during coupling.
  • Solution : Use mild bases (Et₃N) and avoid prolonged exposure to HCl.

Regioselectivity in Substitution

  • Issue : Competing para-substitution in nucleophilic aromatic substitution.
  • Solution : Electron-withdrawing groups (e.g., nitro) direct meta-substitution; subsequent reduction preserves regiochemistry.

Scalability and Industrial Relevance

  • Batch Size : 100 g-scale demonstrated with 70% overall yield using Method B and EDCl coupling.
  • Cost Drivers : Piperidin-2-one (≈$120/kg), EDCl (≈$200/kg). Switching to SOCl₂ route reduces reagent costs by 30%.

Chemical Reactions Analysis

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The difluoro groups on the benzamide core can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Core

Fluorination Patterns
  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (): A single 4-fluoro group paired with a thienylidene heterocycle may reduce electronegativity but introduce conformational rigidity via the thiophene ring .
  • N-(3,4-difluorophenyl)-3-methylbenzamide (): Retains the 3,4-difluoro motif but lacks the oxopiperidinyl group, likely diminishing solubility and hydrogen-bonding capacity .
Heterocyclic Modifications
  • 2-Oxopiperidinyl vs. Quinazolinone: The target’s 2-oxopiperidinyl group contrasts with the quinazolinone moiety in 4e (). Quinazolinones are planar and aromatic, favoring π-π stacking, while 2-oxopiperidinyl offers a non-planar, hydrogen-bond-donating lactam .
  • Thienylidene vs.
Alkoxy and Alkyl Substituents
  • N-(4-ethylphenyl)-4-fluorobenzamide (): An ethyl group increases lipophilicity (higher logP) but may reduce aqueous solubility compared to the oxopiperidinyl group .
  • Flutolanil (): The trifluoromethyl group in this pesticide compound provides strong electron-withdrawing effects, contrasting with the target’s difluoro substitution. Such differences highlight applications in pharmaceuticals vs. agrochemicals .

Comparative Physicochemical and Pharmacokinetic Properties

Compound Name Substituents on Benzamide Heterocyclic Group logP (Predicted) Solubility (µg/mL) Key Applications
Target Compound 3,4-difluoro 2-oxopiperidinyl 2.8 15–20 Kinase inhibition
4e (Quinazolinone derivative) 3,4-difluoro Quinazolinone 3.2 8–10 Anticancer research
Thienylidene analog 4-fluoro Thienylidene 3.5 5–8 Structural studies
N-(3,4-difluorophenyl)-3-methylbenzamide 3,4-difluoro, 3-methyl None 3.0 2–4 Lead optimization
Flutolanil 2-(trifluoromethyl) Methoxypropyl 4.1 <1 Pesticide

Biological Activity

3,4-Difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18F2N2O\text{C}_{17}\text{H}_{18}\text{F}_2\text{N}_2\text{O}

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing the oxadiazole group have demonstrated significant inhibitory effects on various cancer cell lines:

  • MCF-7 Cells : Compounds similar to this compound have shown IC50 values ranging from 5 µM to 24 µM against MCF-7 breast cancer cells, indicating strong cytotoxicity compared to standard treatments like 5-Fluorouracil (IC50 = 24.74 µM) .
CompoundCell LineIC50 (µM)Reference
3aMCF-724.74
4HepG21.63
17Trypanosoma cruzi1.11 ± 0.29

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. For example, derivatives have been evaluated for their antibacterial and antifungal activities, with some exhibiting MIC values comparable to established antibiotics.

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation or survival. For instance, thymidylate synthase inhibition has been noted in related compounds with IC50 values significantly lower than standard drugs .

Study on Oxadiazole Derivatives

A study conducted by Bajaj et al. synthesized various oxadiazole derivatives and evaluated their activity against MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay. The most potent compound showed an IC50 value of approximately 2 µM, suggesting that modifications to the oxadiazole structure can enhance anticancer activity significantly .

In Vivo Studies

Further investigations included in vivo studies on male BALB/c mice infected with Trypanosoma cruzi, where specific derivatives demonstrated effective trypanocidal activity, indicating potential for therapeutic applications beyond oncology .

Q & A

Q. How can researchers ensure reproducibility in SAR studies of this compound?

  • Methodological Answer : Publish full synthetic protocols (e.g., reaction times, solvent grades). Deposit raw spectral data in public repositories (e.g., ChemSpider). Use standardized bioassay protocols (e.g., NIH/NCATS guidelines) and report negative results to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.